2,3-Dichloroisonicotinic acid

描述

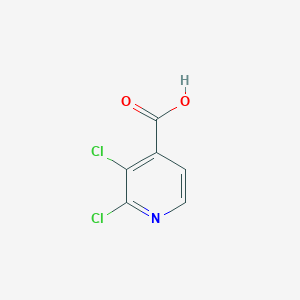

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKZZKKTZKRCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939835 | |

| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184416-84-0 | |

| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dichloroisonicotinic Acid

Retrosynthetic Analysis of 2,3-Dichloroisonicotinic Acid

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.comicj-e.org For this compound, the analysis reveals several logical disconnections.

A primary disconnection involves the carboxylic acid group (-COOH) at the 4-position of the pyridine (B92270) ring. This functional group interconversion (FGI) points to precursors such as 2,3-dichloro-4-methylpyridine (B65194) or 2,3-dichloro-4-cyanopyridine. The methyl group can be oxidized or the cyano group can be hydrolyzed to yield the desired carboxylic acid.

Another approach is to disconnect the carbon-chlorine (C-Cl) bonds. This leads back to isonicotinic acid itself, which would necessitate a regioselective dichlorination of the pyridine ring at the 2 and 3 positions. This is a challenging step due to the electronic properties of the pyridine ring, which is deactivated towards electrophilic aromatic substitution. chemrxiv.org

Established Synthetic Routes to this compound

A prevalent and well-documented method for preparing this compound is through the oxidation of 2,3-dichloro-4-methylpyridine. This route is often favored due to the availability of the precursor. The oxidation is typically carried out using strong oxidizing agents, with potassium permanganate (B83412) (KMnO₄) being a common choice. The reaction converts the methyl group at the C4 position into a carboxylic acid.

Another established precursor-based synthesis starts from citrazinic acid. ajptonline.com This multi-step process involves:

Chlorination: Citrazinic acid is converted to 2,6-dichloroisonicotinic acid. ajptonline.comchemicalbook.com This is often achieved by heating with phosphorus oxychloride (POCl₃) or triphosgene (B27547) in the presence of a catalyst like tetramethylammonium (B1211777) chloride. vulcanchem.comgoogle.com

Directed Dechlorination: The resulting 2,6-dichloroisonicotinic acid undergoes a directed dechlorination to yield this compound. This step can be performed using reagents like hydrazine (B178648) hydrate (B1144303) followed by a copper sulfate-mediated hydrolysis. vulcanchem.comgoogle.com

A third route involves the hydrolysis of 2,3-dichlorobenzonitrile, which can be synthesized via the catalytic ammoxidation of 2,3-dichlorotoluene. google.com

Directly chlorinating isonicotinic acid to obtain the 2,3-dichloro derivative is synthetically challenging. The pyridine ring is electron-deficient and thus deactivated towards electrophilic substitution, the typical mechanism for halogenation. chemrxiv.org Furthermore, controlling the reaction to selectively introduce chlorine atoms at the C2 and C3 positions is difficult, often leading to mixtures of regioisomers. chemrxiv.org

To overcome these challenges, strategies often involve:

Harsh Reaction Conditions: Employing high temperatures and strong Lewis or Brønsted acid catalysts to force the electrophilic aromatic substitution. chemrxiv.org

Directing Groups: Utilizing functional groups that can direct the halogenation to specific positions on the pyridine ring. rsc.orgrsc.org The carboxylic acid group itself can act as a directing group, although its deactivating nature complicates the reaction. rsc.org

Ring-Opening/Ring-Closing Sequences: A novel approach involves temporarily opening the pyridine ring to form a more reactive acyclic intermediate (a Zincke imine), which can be halogenated with high regioselectivity before the ring is closed again. chemrxiv.org

Structure Activity Relationship Studies of 2,3 Dichloroisonicotinic Acid and Its Analogues

Biological and Biochemical Investigations of 2,3 Dichloroisonicotinic Acid

Enzymatic Modulatory Activities of 2,3-Dichloroisonicotinic Acid

Inhibition of Enzymes Involved in Fatty Acid Metabolism by this compound

This compound (2,3-DCINA) has been investigated for its potential to inhibit enzymes crucial to fatty acid metabolism. alfa-chemical.com Research suggests that 2,3-DCINA may modulate fatty acid metabolism through its interaction with acetyl-CoA carboxylase (ACC), a key enzyme in the synthesis of long-chain fatty acids. vulcanchem.com The inhibition of ACC by 2,3-DCINA has been observed with an approximate inhibition constant (Ki) of 12 μM. vulcanchem.com The inhibition of enzymes like fatty acid synthase (FAS) is a target for therapeutic interventions in conditions like obesity. nih.gov

| Enzyme Target | Reported Inhibition Constant (Ki) |

| Acetyl-CoA Carboxylase (ACC) | ~ 12 μM |

Mechanistic Elucidation of Enzyme-Ligand Interactions with this compound

The interaction between an enzyme and a ligand, such as this compound, is fundamental to understanding its biological activity. frontiersin.org These interactions are driven by thermodynamic principles and can be elucidated through detailed structural analysis of the enzyme-ligand complex. frontiersin.org The binding of a ligand to a protein's specific binding site can induce conformational changes in the protein, a concept known as induced fit, which in turn modulates the protein's function. numberanalytics.com

The specificity of these interactions is determined by the three-dimensional structure of the binding pocket and the chemical properties of both the ligand and the amino acid residues within the pocket. numberanalytics.comembl.de Non-covalent interactions, including hydrogen bonds and van der Waals forces, are crucial in the formation of a stable enzyme-ligand complex. embl.de Computational tools and methods like X-ray crystallography are used to analyze these interactions at an atomic level. d-nb.info For instance, preliminary docking studies have suggested an affinity of this compound for the nicotinic acid receptor GPR109A, with a Gibbs free energy change (ΔG) of -8.2 kcal/mol. vulcanchem.com

Cellular and Physiological Responses to this compound

Modulation of Plant Defense Responses by this compound

This compound is a known modulator of plant defense responses, acting as a functional analog of salicylic (B10762653) acid (SA), a key phytohormone in plant immunity. nih.govresearchgate.net It can induce systemic acquired resistance (SAR), a state of heightened defense against a broad spectrum of pathogens. nih.gov This induction of resistance involves the synthesis of pathogenesis-related (PR) proteins, such as PR-1, PR-2, and PR-5. nih.gov

One of the proposed mechanisms for this activity is the inhibition of key enzymes like catalase and ascorbate (B8700270) peroxidase (APX). nih.govpnas.org The inhibition of these enzymes leads to an increase in reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), which then act as signaling molecules to activate defense-related genes. pnas.org Studies have shown that the ability of this compound and its analogs to inhibit these enzymes correlates with their capacity to induce PR gene expression and enhance disease resistance. nih.govpnas.org For example, at a concentration of 100 µM, this compound resulted in 54% inhibition of APX activity. pnas.org

| Enzyme Inhibited | Effect on Plant Defense |

| Catalase | Increased H2O2 levels, activation of defense genes. nih.govpnas.org |

| Ascorbate Peroxidase (APX) | Increased H2O2 levels, activation of defense genes. pnas.orgnih.gov |

Investigation of Signal Transduction Pathways Affected by this compound

Signal transduction is the process by which a cell converts an external signal into a series of molecular events, leading to a specific cellular response. wikipedia.org This process often involves a cascade of protein phosphorylation and dephosphorylation catalyzed by kinases and phosphatases, respectively. khanacademy.org Small, non-protein molecules known as second messengers, such as cyclic AMP and calcium ions, also play a crucial role in propagating the signal within the cell. khanacademy.org

While the precise signal transduction pathways activated by this compound are still under investigation, it is known to act downstream or independently of salicylic acid accumulation. pnas.org Unlike some inducers of plant defense, this compound does not stimulate the buildup of salicylic acid itself. pnas.org This suggests that it enters the signal transduction pathway after SA biosynthesis or utilizes a distinct pathway altogether. pnas.org In contrast to salicylic acid which binds to NPR1 (Nonexpressor of PR genes 1) to activate SAR, this compound does not bind to NPR1, indicating a different mechanism of action for activating PR gene expression. nih.gov The activation of these pathways ultimately leads to changes in gene expression, including the upregulation of defense-related genes. khanacademy.orgnih.gov

In Vivo Studies of this compound

In vivo studies have provided valuable insights into the biological effects of this compound, particularly in the context of plant pathology. Research has demonstrated its effectiveness in controlling postharvest diseases in citrus fruits. For instance, treatments with its analogue, 2,6-dichloroisonicotinic acid (INA), have been shown to significantly reduce the incidence of green and blue molds on inoculated and naturally infected fruits. researchgate.net

Furthermore, the application of INA has been linked to the enhanced activity of several defense-related enzymes in plants, including β-1,3-glucanase, chitinase, phenylalanine ammonia-lyase (PAL), peroxidase, and polyphenol oxidase (PPO). researchgate.net These enzymes play a crucial role in fortifying the plant's resistance against pathogenic fungi. researchgate.net Ester derivatives of this compound, such as methyl 2,3-dichloroisonicotinate, have demonstrated enhanced permeability in leaves, leading to a more significant increase in β-1,3-glucanase activity compared to the parent acid. vulcanchem.com

| Defense-Related Enzyme | Observed Effect of INA Treatment |

| β-1,3-glucanase | Increased activity. vulcanchem.comresearchgate.net |

| Chitinase | Increased activity. researchgate.net |

| Phenylalanine ammonia-lyase (PAL) | Increased activity. researchgate.net |

| Peroxidase (POD) | Increased activity. researchgate.net |

| Polyphenol oxidase (PPO) | Increased activity. researchgate.net |

Efficacy Assessment of this compound in Biological Systems

The effectiveness of this compound as an inducer of disease resistance has been evaluated in various plant-pathogen systems. It has been identified, along with its isomer 2,6-dichloroisonicotinic acid (INA), as a potent chemical activator of SAR. nih.govisa-arbor.com Research demonstrates that treatment with these compounds can provide significant protection against a range of fungal, bacterial, and viral pathogens. isa-arbor.com

Studies have shown that the application of INA, a close analogue, induces resistance in Arabidopsis thaliana against the oomycetous pathogen Peronospora parasitica, the cause of downy mildew. uu.nl Treatment with INA led to a remarkable 98% reduction in the number of leaves showing sporulation. uu.nl In cabbage (Brassica oleracea), INA was the most effective synthetic inducer against Peronospora parasitica when compared to several other compounds, achieving a 99% reduction in diseased leaf area after both seed and leaf treatments. researchgate.net Similarly, in sunflower leaf disk assays, INA provided complete protection against the rust fungus Puccinia helianthi. apsnet.org The ability of both INA and salicylic acid analogues to enhance resistance to tobacco mosaic virus (TMV) in tobacco has also been documented. nih.gov This broad-spectrum activity underscores the compound's role in activating a generalized defense response rather than targeting a specific pathogen. isa-arbor.com

Table 1: Efficacy of Dichloroisonicotinic Acid Analogs in Plant Disease Resistance This table summarizes the observed effectiveness of 2,6-dichloroisonicotinic acid (INA), a structural isomer and functional analog of this compound, in protecting various plants against specific pathogens.

| Plant Species | Pathogen | Efficacy Metric | Observed Result | Reference(s) |

|---|---|---|---|---|

| Arabidopsis thaliana | Peronospora parasitica | Reduction in sporulating leaves | 98% decrease | uu.nl |

| Brassica oleracea (Cabbage) | Peronospora parasitica | Reduction in diseased leaf area | 99% reduction | researchgate.net |

| Helianthus annuus (Sunflower) | Puccinia helianthi | Protection in leaf disk assay | Full protection | apsnet.org |

| Nicotiana tabacum (Tobacco) | Tobacco Mosaic Virus (TMV) | Induction of resistance | Enhanced resistance observed | nih.gov |

Evaluation of Systemic Effects of this compound

The systemic nature of the resistance induced by dichloroisonicotinic acid is a key area of biochemical investigation. The compound is understood to activate the SAR signal transduction pathway. apsnet.org A hallmark of SAR is the systemic accumulation of pathogenesis-related (PR) proteins, which are thought to contribute to the enhanced state of defense. nih.govnih.gov The expression of PR proteins, such as β-1,3-glucanases and chitinases, is often used as a molecular marker for the activation of SAR. isa-arbor.comapsnet.org

Research indicates that 2,6-dichloroisonicotinic acid (INA) and salicylic acid (SA) may share a common mechanism of action that involves the inhibition of catalase activity in tobacco. nih.gov The inhibition of this enzyme can lead to an increase in reactive oxygen species, which may function as secondary messengers in the induction of defense-related genes, such as those encoding PR proteins. nih.gov Studies have demonstrated that treatment with INA induces the expression of PR-1 genes in tobacco. nih.gov

Crucially, investigations in transgenic tobacco and Arabidopsis plants that are unable to accumulate salicylic acid (SA) have shown that INA can still induce both PR gene expression and disease resistance. apsnet.org This suggests that the compound acts on a component of the SAR signaling pathway that is at the same level as or downstream of SA accumulation. apsnet.orgoup.com This finding distinguishes its mode of action from inducers that rely solely on triggering SA biosynthesis. The activation of PR genes has been observed not only in the treated tissues but also in distant, systemic parts of the plant, confirming the systemic nature of the response. oup.com

Table 2: Systemic Biochemical Effects Induced by 2,6-Dichloroisonicotinic Acid (INA) This table outlines key biochemical and molecular changes observed in plants following treatment with INA, indicating the activation of systemic defense pathways.

| Plant Species | Analyzed Effect | Observation | Implication | Reference(s) |

|---|---|---|---|---|

| Nicotiana tabacum (Tobacco) | Catalase Activity | Inhibition | Potential increase in reactive oxygen species as signaling molecules | nih.gov |

| Nicotiana tabacum (Tobacco) | PR-1 Gene Expression | Induction | Activation of defense-related genes | nih.gov |

| Nicotiana tabacum (Tobacco) | PR-1 Gene Expression in Systemic Leaves | Transcript accumulation observed in distant parts of the leaf | Demonstrates systemic signal transduction | oup.com |

| Nicotiana tabacum & Arabidopsis thaliana (SA-deficient) | PR Gene Expression & Resistance | Induction occurs without SA accumulation | Compound acts downstream of or parallel to salicylic acid | apsnet.org |

| Brassica oleracea (Cabbage) | Chitinase & Glucanase Activity | Increased enzyme activity after leaf treatment | Induction of pathogenesis-related proteins | researchgate.net |

Computational and Theoretical Studies on 2,3 Dichloroisonicotinic Acid

Quantum Chemical Characterization of 2,3-Dichloroisonicotinic Acid

Quantum chemical methods are employed to calculate the fundamental properties of a single molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. bohrium.comrsc.org

The electronic structure of this compound is central to its chemical behavior. The molecule features a pyridine (B92270) ring, a heterocyclic aromatic system, substituted with two electron-withdrawing chlorine atoms and a carboxylic acid group. vulcanchem.com This arrangement significantly influences the electron density distribution across the molecule. The planar nature of the pyridine ring facilitates potential π-π stacking interactions, while the electronegative chlorine atoms modulate the reactivity at the carboxylic acid site. vulcanchem.com

Theoretical calculations, often using Density Functional Theory (DFT), can map out the molecule's electrostatic potential, highlighting electron-rich and electron-poor regions susceptible to electrophilic or nucleophilic attack, respectively. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. First-principles approaches are essential for studying such molecules, as they provide predictive accuracy for electronic structure and potential energy surfaces. mit.edu

Table 1: Calculated Quantum Chemical Descriptors for this compound Note: The values in this table are representative examples derived from typical quantum chemical calculations and are for illustrative purposes.

| Descriptor | Typical Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -7.2 eV | Indicates electron-donating ability. |

| Energy of LUMO | -2.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

| Electrostatic Potential (on Carboxyl O) | -55 kcal/mol | Indicates a region susceptible to electrophilic attack. |

Tautomerism, the interconversion of structural isomers, is also a consideration. While the carboxylic acid form is predominant, theoretical calculations can assess the stability of potential tautomers, such as a zwitterionic form where the carboxyl proton moves to the pyridine nitrogen. Such computational studies consistently show that the enolic or carboxylic acid form is the most stable, with the contribution of other tautomeric forms being negligible under standard conditions. conicet.gov.ar

Molecular Modeling and Simulation Approaches for this compound

Molecular modeling extends theoretical analysis to study how a molecule interacts with other molecules, particularly biological macromolecules like proteins or nucleic acids. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. frontiersin.org This method is crucial in drug discovery, where this compound can serve as a scaffold or precursor for more complex inhibitors. sci-hub.se For instance, derivatives of this acid have been used to generate kinase inhibitors. vulcanchem.com

The docking process involves placing the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. chemmethod.com The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and specific amino acid residues in the target's active site. chemmethod.comfrontiersin.org Software like AutoDock is commonly used for these simulations, employing algorithms like the Lamarckian genetic algorithm to explore possible binding modes. chemmethod.com

Table 2: Example of a Hypothetical Docking Analysis for a this compound Derivative Note: This table presents a fictional docking result to illustrate the typical data generated.

| Target Protein | Ligand (Derivative) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Kinase X | Amide of this compound | -8.9 | Arg121, Lys78 | Hydrogen Bond |

| Val65, Leu130 | Hydrophobic Interaction | |||

| Asp175 | Electrostatic (Salt Bridge) |

While docking provides a static snapshot of a potential interaction, molecular dynamics (MD) simulations predict the dynamic behavior of the ligand-receptor complex over time. chemrxiv.org MD simulations are essential for assessing the stability of the binding pose predicted by docking and understanding the conformational changes in both the ligand and the protein upon binding. frontiersin.orgnih.gov

In a typical MD simulation, the docked complex is placed in a simulated physiological environment (e.g., a water box with ions), and the motions of all atoms are calculated over a period ranging from nanoseconds to microseconds. semanticscholar.orgelifesciences.org Key metrics are analyzed from the simulation trajectory, including the Root Mean Square Deviation (RMSD) to evaluate the stability of the complex and the Root Mean Square Fluctuation (RMSF) to analyze the flexibility of individual residues. frontiersin.orgsemanticscholar.org These simulations provide valuable insights into the binding stability of analogues of this compound. frontiersin.orgnih.gov

Table 3: Key Parameters in a Molecular Dynamics Simulation Study Note: This table outlines the typical setup and analysis for an MD simulation.

| Parameter | Description | Purpose |

|---|---|---|

| Simulation Time | The duration of the simulation (e.g., 100 ns). | To observe the dynamic evolution of the system long enough for it to stabilize. frontiersin.org |

| Force Field | A set of parameters used to calculate the potential energy of the system (e.g., AMBER, CHARMM). | To accurately model the physical forces between atoms. frontiersin.org |

| RMSD Analysis | Root Mean Square Deviation of atomic positions from a reference structure. | To assess the overall stability of the protein-ligand complex during the simulation. frontiersin.org |

| RMSF Analysis | Root Mean Square Fluctuation of individual atoms or residues. | To identify flexible or rigid regions of the protein upon ligand binding. frontiersin.org |

| Interaction Energy | Calculation of the energy between the ligand and the protein. | To quantify the strength and stability of the binding interaction over time. frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Development for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For this compound, QSAR studies would involve synthesizing or computationally generating a library of derivatives with varied substituents.

The process begins by calculating a set of molecular descriptors for each derivative. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP), electronic properties (e.g., partial charges), and 3D shape (e.g., molecular volume). nih.govderpharmachemica.com A mathematical model, often using techniques like Partial Least Squares (PLS) or machine learning algorithms, is then developed to correlate these descriptors with the experimentally measured biological activity (e.g., IC₅₀) of the compounds. derpharmachemica.com A reliable QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.govnih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies Note: This table lists examples of descriptors that would be calculated for a series of this compound derivatives.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity of the molecule. |

| Topological | Wiener Index | Molecular branching and size. |

| Electronic | Partial Charge on an Atom | Electron distribution and potential for electrostatic interactions. nih.gov |

| Geometrical (3D) | Molecular Surface Area | The size and shape of the molecule. |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating or accepting capability. |

Metabolism and Environmental Dynamics of 2,3 Dichloroisonicotinic Acid

Advanced Applications and Future Research Directions for 2,3 Dichloroisonicotinic Acid

Potential in Agricultural Science and Crop Protection (e.g., as Plant Defense Inducers)

The class of dichloroisonicotinic acids contains prominent synthetic elicitors that can trigger systemic acquired resistance (SAR) in various plant species. frontiersin.orgresearchgate.net The most well-known example is 2,6-dichloroisonicotinic acid (INA), which has been shown to protect crops like tobacco, cucumber, cotton, and rice against a wide range of fungal and bacterial pathogens. frontiersin.orgmdpi.comcabidigitallibrary.orgresearchgate.net The mechanism of action for these inducers often involves activating defense pathways that lead to the production of pathogenesis-related (PR) proteins. nih.gov

However, specific research focusing on 2,3-dichloroisonicotinic acid as a plant defense inducer is not widely represented in current scientific literature. While its isomers have proven efficacy, the direct application and potential of this compound in agricultural science and crop protection remain an area requiring further investigation to determine if it shares the SAR-inducing properties of its counterparts.

Explorations in Pharmaceutical Sciences and Drug Discovery

The most significant explorations involving this compound are within the realm of pharmaceutical sciences, where it serves as a key building block for potential therapeutic agents. Its reactive sites, influenced by the electron-withdrawing chlorine atoms, make it a suitable precursor for creating more complex molecules with specific biological activities. vulcanchem.com

Research has highlighted its role in the development of novel antimycobacterial and kinase-inhibiting compounds. vulcanchem.com Specific findings include:

Antimycobacterial Agents: Through coupling with hydrazides, derivatives of this compound have been synthesized that exhibit notable activity against Mycobacterium tuberculosis. Laboratory results have recorded a Minimum Inhibitory Concentration (MIC₉₀) of 1.56 μg/mL against the H37Rv strain. vulcanchem.com

Kinase Inhibitors: The compound is a precursor for Bruton's tyrosine kinase (BTK) inhibitors. vulcanchem.com Through palladium-catalyzed Suzuki reactions, molecules derived from this compound have demonstrated potent inhibition with a half-maximal inhibitory concentration (IC₅₀) value of 7 nM. vulcanchem.com

These findings underscore the compound's potential as a scaffold in drug discovery, particularly for developing treatments for infectious diseases and cancers where kinase activity is a crucial factor.

Table 1: Reported Bioactivity of this compound Derivatives This table is interactive. Click on headers to sort.

| Derivative Type | Target | Metric | Reported Value | Reference |

|---|---|---|---|---|

| Hydrazide Derivative | M. tuberculosis H37Rv | MIC₉₀ | 1.56 μg/mL | vulcanchem.com |

Role as a Key Intermediate in the Synthesis of Complex Bioactive Molecules

This compound's primary role in advanced chemical applications is as a key intermediate. The pyridine (B92270) ring substituted with chlorine atoms and a carboxylic acid group provides multiple reaction sites for constructing more complex molecular architectures. vulcanchem.comchemspider.com

Its utility as a precursor is demonstrated in multi-step synthesis pathways. For example, the synthesis of kinase inhibitors involves leveraging the dichloropyridine structure for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to build larger, more functionalized molecules. vulcanchem.com Similarly, the carboxylic acid group is readily converted to form hydrazides for creating antimycobacterial agents. vulcanchem.com The planar structure of the core ring is also noted for its potential to enable π-π stacking interactions in target molecules. vulcanchem.com

Emerging Research Areas and Unaddressed Challenges in this compound Studies

The study of this compound is marked by both opportunities for new research and significant challenges.

Emerging Research Areas:

Broadening Pharmaceutical Scaffolds: Building on its demonstrated use in creating kinase and mycobacterial inhibitors, an emerging area is the use of this compound as a scaffold for other classes of bioactive compounds. Its structure could be adapted to target other enzymes or receptors.

Structure-Activity Relationship (SAR) Studies: There is an opportunity for detailed SAR studies. By systematically modifying the functional groups on the this compound core, researchers could optimize the potency and selectivity of the resulting bioactive molecules.

Unaddressed Challenges:

Lack of Comprehensive Research: The most significant challenge is the limited body of research on the 2,3- isomer compared to its 2,6- counterpart. Its biological activities, potential applications, and synthesis optimization are not as well characterized.

Physicochemical Properties: The compound has been noted for its low aqueous solubility (0.12 mg/mL at 25°C), which can present challenges for purification, formulation, and biological assays, often requiring the use of organic solvents. vulcanchem.com

Comparative Efficacy: A direct comparative analysis of the biological activities of this compound and its other isomers (like 2,6- and 3,5-) is largely unaddressed. Such studies would be crucial to determine if its applications are unique or if it can serve as an alternative to more well-studied isomers.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dichloroisonicotinic acid (INA) |

| 3,5-dichloroisonicotinic acid |

| Bruton's tyrosine kinase (BTK) |

常见问题

Q. What in vitro systems (e.g., cell cultures) best model 2,6-dichloroisonicotinic acid’s activity in whole-plant studies?

- Methodology:

- Use parsley or tobacco suspension cultures for high-throughput screening of elicitor responses (e.g., coumarin secretion) .

- Validate findings in Arabidopsis mesophyll protoplasts transiently expressing defense-reporter constructs (e.g., PR1::GUS) .

- Cross-reference with root-hair single-cell transcriptomics to identify tissue-specific priming effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。